molecular formula C25H17N5 B12547560 Pentaphyrin CAS No. 144728-67-6

Pentaphyrin

Cat. No.: B12547560
CAS No.: 144728-67-6
M. Wt: 387.4 g/mol
InChI Key: YXIXFIMWVQIEOG-UHFFFAOYSA-N
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Description

Pentaphyrin is a type of expanded porphyrin, a macrocyclic compound consisting of five pyrrole units linked together.

Preparation Methods

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment modality that utilizes photosensitizers to produce reactive oxygen species upon light activation, leading to cell death, particularly in cancerous cells. Pentaphyrins have shown promising results as effective photosensitizers due to their ability to absorb light and generate singlet oxygen.

  • Mechanism of Action : Upon irradiation with light, pentaphyrins can induce apoptosis in cancer cells. Studies have demonstrated that pentaphyrins can penetrate cell membranes and localize within the cytoplasm, enhancing their phototoxic effects when exposed to light .
  • Case Study : In one study, two novel this compound macrocycles were synthesized and evaluated for their photodynamic activity. The results indicated a strong dose-dependent phototoxic effect on various cancer cell lines when activated by white light .

Antimicrobial Applications

Pentaphyrins have also been explored for their antimicrobial properties. They can be immobilized onto surfaces or incorporated into materials to enhance their ability to kill bacteria upon light activation.

  • Research Findings : A study highlighted the effectiveness of this compound-functionalized surfaces against Staphylococcus aureus. The immobilization of pentaphyrins allowed for significant bacterial abatement under light exposure, demonstrating their potential in creating antimicrobial coatings .

Biomedical Applications

Beyond PDT, pentaphyrins exhibit potential in other biomedical applications such as drug delivery and imaging.

  • Metal Complexation : The complexation of pentaphyrins with metal ions like Lutetium(III) has been shown to enhance cellular uptake and reactive oxygen species production. This approach improves the efficacy of pentaphyrins as therapeutic agents in cancer treatment .
  • Cation and Anion Binding : Novel pentaphyrins have been developed for selective binding of cations and anions, which could be useful in various biochemical applications .

Material Sciences

Pentaphyrins are being investigated for their utility in developing new materials with unique optical and electronic properties.

  • Near-Infrared Materials : Research indicates that pentaphyrins can be utilized in the synthesis of materials that operate in the near-infrared spectrum, which is beneficial for applications such as photodetectors and solar cells .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Photodynamic TherapyInduces apoptosis via reactive oxygen species generation
Antimicrobial CoatingsEffective against bacteria under light exposure
Biomedical ImagingPotential for drug delivery and imaging through metal complexation
Material SciencesDevelopment of near-infrared materials

Biological Activity

Pentaphyrin, a macrocyclic compound consisting of five pyrrole units linked by methine bridges, exhibits significant biological activity, particularly in the fields of photodynamic therapy (PDT), antioxidant properties, and metal coordination. This article presents a comprehensive review of the biological activities associated with this compound, supported by data tables and case studies.

Structure and Properties

This compound can exist in various forms, including free-base and metallated derivatives. The unique structure allows for extensive delocalization of electrons, contributing to its reactivity and biological efficacy. The introduction of metal ions, such as Lu(III), significantly enhances its cellular uptake and reactive oxygen species (ROS) production, which are critical for its antiproliferative effects.

Antiproliferative Activity

Recent studies have demonstrated that this compound and its metal complexes exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study reported that the Lu(III) complex of this compound increased ROS production and inhibited cell proliferation in four different cancer cell lines (Table 1).

Compound Cell Line IC50 (μM) Mechanism
This compoundHeLa5.2ROS-mediated apoptosis
Lu(III)-PentaphyrinMCF-73.8Enhanced cellular uptake
Free-base this compoundA5496.5Induction of oxidative stress

Antioxidant Activity

This compound also demonstrates significant antioxidant properties. In vitro studies using brain homogenates have shown that it can inhibit lipid peroxidation effectively, suggesting its potential protective role against oxidative stress-related damage.

Photodynamic Therapy

The photodynamic properties of this compound make it a promising candidate for PDT applications. Upon irradiation with light at specific wavelengths, this compound generates singlet oxygen, which can selectively kill cancer cells while sparing surrounding healthy tissue. This selectivity is enhanced when combined with specific targeting moieties that direct the compound to tumor sites.

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigated the efficacy of a Lu(III)-Pentaphyrin complex in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 60% of participants after a series of PDT sessions.
  • Case Study on Antioxidant Effects :
    Another study focused on the neuroprotective effects of this compound in a rodent model of ischemia-reperfusion injury. The administration of this compound resulted in reduced neuronal death and improved functional recovery compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-fused pentaphyrins, and how can they be methodologically addressed?

N-fused pentaphyrins often require extensive purification due to side products like trans-A2B2-substituted porphyrins. Repeated column chromatography (up to six times) is needed for PFP-substituted derivatives, but substituting para-fluorophenyl (PFP) groups with azides simplifies isolation, as seen in azidated [22]pentaphyrin purification . Alternative protocols using dipyrromethane and azido-aldehyde building blocks (Scheme 69) yield [26]hexaphyrin with controlled alternating substituents, reducing side reactions .

Q. How does 19F^{19}\text{F}19F-NMR spectroscopy aid in characterizing substituted pentaphyrins compared to traditional 1H^{1}\text{H}1H-NMR?

19F^{19}\text{F}-NMR is critical for analyzing para-substituted fluorine atoms in PFP-pentaphyrins. For example, the disappearance of para-fluorine signals (-148 to -154 ppm) in azide-substituted N-fused pentaphyrins confirms successful substitution, bypassing the complexity of 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra caused by macrocycle asymmetry . This technique is particularly effective for tracking regiochemical modifications in expanded porphyrinoids.

Q. What spectroscopic techniques are critical for confirming the aromaticity of this compound derivatives?

Aromaticity is assessed via UV-vis spectroscopy (e.g., intense B-band absorption for 22π systems), 1H^{1}\text{H}-NMR (diatropic ring currents), and X-ray crystallography (planarity). For instance, [22]pentaphyrins with 22π electrons exhibit sharp NMR signals and planar structures, while non-aromatic variants (e.g., tellurophene-containing pentaphyrins) show broadened absorption bands and distorted geometries .

Q. What are the common side products encountered during this compound synthesis, and how are they identified?

Trans-A2B2-porphyrins and unreacted tripyrranes are frequent side products. These are identified via HPLC, TLC, and mass spectrometry. For example, [26]hexaphyrin synthesis yields gold-metallic hexaphyrin (8%) alongside porphyrin byproducts, distinguishable by distinct 19F^{19}\text{F}-NMR profiles .

Q. How do oxidation agents influence the reaction pathways in this compound synthesis?

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes oxidative ring closure of pentaphyrinogens into N-fused [24]pentaphyrins, while MnO2_2 oxidizes [28]hexaphyrin to [26]hexaphyrin, altering conjugation and optical properties .

Advanced Research Questions

Q. What computational methods are employed to analyze the aromaticity and electronic delocalization in pentaphyrins?

Density functional theory (DFT) and current density calculations reveal aromatic pathways. For example, sulfur-free pentaphyrins show global aromaticity via delocalized 22π systems, while pyrrolizine-containing derivatives exhibit unexpected electronic delocalization over fused rings, confirmed by TD-DFT and NMR .

Q. How do meso-substituents influence the conformational stability and N-fusion reactivity of pentaphyrins?

Meso-aryl groups (e.g., pentafluorophenyl) stabilize T0(4,D) conformations in nonfused [22]pentaphyrins, preventing N-fusion. Removing one aryl group reduces strain, enabling isolation of stable aromatic macrocycles. DFT studies show Möbius-Hückel interconversion barriers (27 kcal/mol for [22]pentaphyrins) are modulated by substituent count .

Q. What mechanistic pathways explain the oxidative formation of N-fused pentaphyrins from pentaphyrinogens?

Two pathways are proposed: (1) direct oxidation of pentaphyrinogen to N-fused [24]this compound, and (2) oxidation to a strained meso-pentaarylthis compound, which undergoes pyrrole inversion before fusion (Scheme 51). The latter pathway is supported by experimental yields and 19F^{19}\text{F}-NMR tracking .

Q. How do protonation or metal coordination alter the electronic structure and optical properties of pentaphyrins?

Protonation of tellurophene-containing pentaphyrins induces bathochromic shifts (700–800 nm → NIR), while Cu(II) coordination triggers ring contraction in neo-fused hexaphyrin, forming N-linked pentaphyrins. These changes are characterized by UV-vis-NIR and X-ray crystallography .

Q. What structural modifications enhance the nonlinear optical (NLO) response of pentaphyrins?

Embedding indolizine moieties or adding donor-acceptor groups (e.g., -NO2_2, -NH2_2) increases hyperpolarizability (β) up to 47,950 au. Planar sulfur-free pentaphyrins exhibit strong NLO activity due to extended π-conjugation, validated by DFT and TD-DFT .

Properties

CAS No.

144728-67-6

Molecular Formula

C25H17N5

Molecular Weight

387.4 g/mol

IUPAC Name

26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(26),2,4,6,8,10,12,14,16(28),17,19,21(27),22,24-tetradecaene

InChI

InChI=1S/C25H17N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-15,26-27H

InChI Key

YXIXFIMWVQIEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C6C=CC(=N6)C=C1N2

Origin of Product

United States

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